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molecular formula C18H39BO3 B1580529 Trihexyl borate CAS No. 5337-36-0

Trihexyl borate

Cat. No. B1580529
M. Wt: 314.3 g/mol
InChI Key: KDQYHGMMZKMQAA-UHFFFAOYSA-N
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Patent
US05192650

Procedure details

Reaction is conducted in the same manner as described above except that phenylboric acid or methylboric acid is used instead of boric acid in the above example and a corresponding alcohol or phenol is used instead of hexyl alcohol, and then, the solvent is concentrated under reduced pressure, followed by distillation or crystallization and recrystallization with an appropriate solvent, whereby a corresponding boron compound can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylboric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(OB(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][B:13]([OH:15])[OH:14].[C:16]1(O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[B:13]([O:15][CH2:1][CH2:6][CH2:5][CH2:4][CH2:3][CH3:2])([O:14][CH2:16][CH2:21][CH2:20][CH2:19][CH2:18][CH3:17])[O:12][CH2:11][CH2:3][CH2:2][CH2:1][CH2:6][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Step Two
Name
methylboric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(O)O
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by distillation or crystallization and recrystallization with an appropriate solvent, whereby a corresponding boron compound
CUSTOM
Type
CUSTOM
Details
can be obtained

Outcomes

Product
Name
Type
Smiles
B(OCCCCCC)(OCCCCCC)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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